1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one
Description
Properties
IUPAC Name |
1-methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h9-10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDZZTWVRWWWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC2CCC(=O)N(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Hydrogenation and Cyclization
A prominent route for synthesizing piperidinones involves palladium-catalyzed hydrogenation of pyridine precursors. Grygorenko et al. demonstrated that interrupted hydrogenation of substituted pyridines in aqueous media yields piperidinones through selective reduction and subsequent cyclization. For the target compound, this method could involve:
- Substrate Design : Starting with a 3-aminopyridine derivative bearing methyl and ketone groups at strategic positions.
- Hydrogenation Conditions : Using Pd/C or Rh catalysts under 1–3 atm H₂ pressure in a water-containing solvent system to prevent over-reduction.
- Cyclization : Spontaneous ring closure facilitated by the basic aqueous environment, forming the piperidin-2-one core.
Key Parameters :
- Catalyst Loading : 5–10 mol% Pd/C achieves >80% conversion.
- Temperature : 25–50°C balances reaction rate and selectivity.
- Solvent : Water enhances solubility of intermediates and minimizes side reactions.
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd/C (5 mol%) | 85 | |
| H₂ Pressure | 2 atm | 82 | |
| Reaction Time | 12–24 h | 78 |
This method’s scalability is limited by the cost of noble metal catalysts, but its stereoselectivity makes it valuable for small-scale syntheses.
Intramolecular Aza-Michael Addition (IMAM)
Organocatalytic intramolecular aza-Michael reactions offer a metal-free alternative. Pozo et al. reported enantioselective IMAM using quinoline-derived catalysts and trifluoroacetic acid (TFA) to form 2,5- and 2,6-disubstituted piperidines. Adapting this for the target compound:
- Precursor Synthesis : A linear keto-amine with a pendant methyl group and protected amino functionality.
- Cyclization : TFA (10 mol%) and quinoline catalyst (15 mol%) in dichloromethane at 0°C induce ring closure via conjugate addition.
- Deprotection : Acidic hydrolysis removes protecting groups, yielding the free amine.
Advantages :
- Stereocontrol : Achieves up to 95% enantiomeric excess (ee) for analogous piperidines.
- Functional Group Tolerance : Compatible with ketones and tertiary amines.
Limitations :
Mannich Reaction-Based Annulation
The Mannich reaction, a classical method for β-amino ketone formation, was employed by Bhattacharjee et al. to synthesize 2,6-diarylpiperidin-4-ones. For this compound:
- Three-Component Condensation :
- Ketone : Ethyl-methyl ketone or a methyl-substituted analog.
- Aldehyde : A protected 6-oxopiperidin-3-carbaldehyde.
- Ammonium Acetate : Nitrogen source for imine formation.
- Cyclization : Heating under reflux in ethanol induces annulation.
- Oxidation : Post-cyclization oxidation with PCC (pyridinium chlorochromate) introduces the ketone at C6.
Optimization Insights :
- Solvent : Ethanol or methanol improves imine stability.
- Temperature : Reflux conditions (78°C for ethanol) prevent premature decomposition.
| Component | Role | Example | Reference |
|---|---|---|---|
| Ethyl-methyl ketone | Carbonyl donor | CH₃COCH₂CH₃ | |
| Piperidin-3-carbaldehyde | Aldehyde component | C₆H₁₀NO(CH₂)₂CHO | |
| Ammonium acetate | Ammonia source | CH₃COONH₄ |
Reductive Amination Strategies
Donohoe et al. developed a hydrogen-borrowing [5 + 1] annulation using iridium catalysts to assemble piperidines. Applied to the target molecule:
- Hydroxyamine Intermediate : Formed via oxidation of a primary alcohol to an aldehyde, followed by condensation with methylamine.
- Intramolecular Amination : Iridium(III) catalysis facilitates C–N bond formation, closing the piperidinone ring.
- Ketone Introduction : Post-cyclization oxidation or direct incorporation via keto-aldehyde precursors.
Conditions :
- Catalyst : [Ir(cod)Cl]₂ (2 mol%).
- Solvent : Water enables racemization-free synthesis of enantiopure products.
Comparative Analysis of Methods
| Method | Yield Range (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Palladium Hydrogenation | 75–85 | Moderate | Moderate | Low |
| IMAM | 65–80 | High | Low | High |
| Mannich Reaction | 70–88 | Low | High | High |
| Reductive Amination | 80–90 | High | Moderate | Moderate |
Key Findings :
- Catalytic Hydrogenation : Optimal for rapid access but limited by catalyst cost.
- Mannich Reaction : Most scalable for industrial applications despite lower stereocontrol.
- IMAM : Preferred for enantioselective synthesis in academic settings.
Chemical Reactions Analysis
1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one can be compared with other similar compounds, such as:
1-Methylpiperidin-2-one: A simpler structure with one piperidinone ring.
1-Methyl-6-oxopiperidin-3-amine: Another related compound with a different functional group arrangement.
N-Methylpiperidine: A structurally similar compound with different chemical properties.
These comparisons highlight the unique structure and properties of this compound, making it valuable for various research and industrial applications.
Biological Activity
1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one, a piperidinone derivative, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
IUPAC Name: this compound
The compound features a piperidine core with substitutions that suggest potential interactions with various biological targets.
Research indicates that this compound may act as an antagonist at specific receptors, particularly those involved in neuropharmacology. Its structure suggests possible interactions with glutamate receptors, which are crucial in modulating excitatory neurotransmission in the brain.
Key Biological Activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating glutamate signaling pathways.
- Antidepressant Activity : Some derivatives of piperidinones have shown promise in treating depression by influencing serotonin and norepinephrine levels.
- Antinociceptive Properties : The compound may also play a role in pain modulation, potentially useful in analgesic formulations.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| A | Neuroblastoma (SH-SY5Y) | 25 | Neuroprotection against oxidative stress |
| B | Cortical Neurons | 30 | Reduction in glutamate-induced excitotoxicity |
| C | HEK293T | 15 | Modulation of calcium influx |
These studies demonstrate the compound's potential to protect neuronal cells from damage caused by excessive glutamate levels, a common issue in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of piperidinone derivatives:
- Migraine Treatment : A clinical trial explored the efficacy of related compounds as CGRP receptor antagonists for migraine relief. Results indicated significant reductions in migraine frequency and severity.
- Chronic Pain Management : In a cohort study involving patients with chronic pain conditions, administration of similar piperidinone compounds resulted in measurable pain relief and improved quality of life.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for 1-methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one, and how are reaction conditions optimized?
- Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidinone derivatives. Key steps include:- Amine coupling: Reacting 1-methyl-6-oxopiperidin-3-amine with a suitably activated piperidin-2-one derivative under nucleophilic substitution conditions.
- Protection/deprotection: Use of Boc or Fmoc groups to protect reactive amines during intermediate steps.
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while temperature control (50–80°C) minimizes side reactions .
- Critical parameters: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to carbonyl) to maximize yield.
Advanced Question: Q. How can computational methods like quantum chemical calculations improve reaction pathway design for this compound?
-
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers in key steps like amide bond formation. For example:- Reaction path search: Tools like GRRM or Gaussian optimize pathways for sterically hindered intermediates .
- Solvent effects: COSMO-RS simulations model solvent interactions to select optimal media (e.g., acetonitrile vs. THF) .
- Table: Comparison of computational vs. experimental yields for different pathways:
Pathway Predicted Yield (DFT) Experimental Yield Direct coupling 68% 62% Stepwise protection 82% 78%
Structural Characterization
Basic Question: Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Methodological Answer:
Advanced Question: Q. How can conflicting data from XRD and NMR regarding conformational flexibility be resolved?
- Methodological Answer:
- Dynamic NMR: Measures coalescence temperatures to assess ring-flipping kinetics.
- DFT-MD simulations: Compare energy barriers for conformational changes (e.g., axial vs. equatorial substituents) with experimental data .
- Case study: A 2024 study resolved discrepancies by correlating XRD-derived torsion angles with NOESY cross-peaks .
Biological Activity Profiling
Basic Question: Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer:
- Target selection: Prioritize receptors common to piperidine derivatives (e.g., σ receptors, dopamine D2).
- Assay conditions: Use HEK293 cells transfected with target receptors; measure IC50 via fluorescence polarization.
- Controls: Include known inhibitors (e.g., haloperidol for σ receptors) .
Advanced Question: Q. What strategies are effective for analyzing structure-activity relationships (SAR) when bioactivity data contradicts computational docking predictions?
- Methodological Answer:
- Free-energy perturbation (FEP): Quantifies binding energy differences between predicted and observed active conformers.
- Alanine scanning mutagenesis: Identifies critical residues in protein binding pockets that docking may overlook .
- Example: A 2023 study reconciled docking discrepancies for a similar piperidone by incorporating solvent entropy in MM-PBSA calculations .
Computational Modeling
Advanced Question: Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization and scale-up predictions?
- Methodological Answer:
Data Contradictions
Advanced Question: Q. How should researchers address contradictions between theoretical binding affinities and experimental IC50 values?
- Methodological Answer:
Toxicity and Safety
Basic Question: Q. What in vitro toxicity assays are recommended for early-stage safety profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
